molecular formula C14H16N2OS B5808765 N-(3,5-dimethylphenyl)-N'-(2-furylmethyl)thiourea

N-(3,5-dimethylphenyl)-N'-(2-furylmethyl)thiourea

Cat. No.: B5808765
M. Wt: 260.36 g/mol
InChI Key: XWTNRGJPSBVPCC-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-N’-(2-furylmethyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, with the general formula R1R2N-CS-NR3R4 This specific compound features a 3,5-dimethylphenyl group and a 2-furylmethyl group attached to the thiourea core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethylphenyl)-N’-(2-furylmethyl)thiourea typically involves the reaction of 3,5-dimethylaniline with 2-furylmethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The general reaction scheme is as follows:

3,5-dimethylaniline+2-furylmethyl isothiocyanateN-(3,5-dimethylphenyl)-N’-(2-furylmethyl)thiourea\text{3,5-dimethylaniline} + \text{2-furylmethyl isothiocyanate} \rightarrow \text{N-(3,5-dimethylphenyl)-N'-(2-furylmethyl)thiourea} 3,5-dimethylaniline+2-furylmethyl isothiocyanate→N-(3,5-dimethylphenyl)-N’-(2-furylmethyl)thiourea

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions, with careful control of temperature, solvent, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: N-(3,5-dimethylphenyl)-N’-(2-furylmethyl)thiourea can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.

    Substitution: Amines, alcohols, under reflux conditions in polar solvents.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted thioureas.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry, forming complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of urease and other thiol-containing enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of other organic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(3,5-dimethylphenyl)-N’-(2-furylmethyl)thiourea exerts its effects involves its interaction with molecular targets such as enzymes. The thiourea group can form strong hydrogen bonds and coordinate with metal ions in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt the normal function of the enzyme, resulting in various biological effects.

Comparison with Similar Compounds

  • N-phenyl-N’-(2-furylmethyl)thiourea
  • N-(3,5-dimethylphenyl)-N’-methylthiourea
  • N-(3,5-dimethylphenyl)-N’-(2-thienylmethyl)thiourea

Comparison: N-(3,5-dimethylphenyl)-N’-(2-furylmethyl)thiourea is unique due to the presence of both the 3,5-dimethylphenyl and 2-furylmethyl groups. These substituents can influence the compound’s reactivity, solubility, and biological activity. Compared to N-phenyl-N’-(2-furylmethyl)thiourea, the additional methyl groups in the 3,5-dimethylphenyl moiety can enhance hydrophobic interactions and potentially increase binding affinity to certain targets. Similarly, the presence of the 2-furylmethyl group can introduce additional aromatic interactions, distinguishing it from compounds with other substituents like the 2-thienylmethyl group.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-3-(furan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-10-6-11(2)8-12(7-10)16-14(18)15-9-13-4-3-5-17-13/h3-8H,9H2,1-2H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTNRGJPSBVPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)NCC2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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